Diethyl 3-oxopentanedioate physical and chemical properties
Diethyl 3-oxopentanedioate physical and chemical properties
An In-depth Technical Guide to Diethyl 3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 3-oxopentanedioate (CAS No. 105-50-0), also known as Diethyl acetonedicarboxylate or Diethyl 3-oxoglutarate.[1][2] It is a valuable biochemical reagent and a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and pharmaceutical intermediates.[3][4][5][6]
Physicochemical Properties
Diethyl 3-oxopentanedioate is a colorless to pale yellow liquid.[3][5][7] A detailed summary of its physical and chemical properties is provided below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₅[1][3][8] |
| Molecular Weight | 202.20 g/mol [1][8] |
| Appearance | Clear colorless to pale yellow liquid[3][5][7] |
| Density | 1.113 g/mL at 25 °C[3][7][9][10] |
| Melting Point | -12.5 °C[3][7][11] |
| Boiling Point | 250 °C[3][7][9][10] |
| Flash Point | 86 °C / 187 °F[3][11][12] |
| Water Solubility | 10 g/L at 20 °C[3][7][11] |
| Refractive Index (n20/D) | 1.440[3][7][10] |
| Vapor Pressure | 0.0605 mmHg at 25°C[3][11] |
Table 2: Chemical and Safety Properties
| Property | Value |
| IUPAC Name | diethyl 3-oxopentanedioate[1] |
| Common Synonyms | Diethyl acetonedicarboxylate, Diethyl 3-oxoglutarate, Ethyl acetonedicarboxylate[1][2][7] |
| pKa | 9.66 ± 0.46 (Predicted)[3][7] |
| Stability | Stable under recommended storage conditions; moisture sensitive.[7][12][13][14] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, moisture.[12][13][14] |
| Hazard Codes | Xi, F[7] |
| Risk Statements | Irritating to eyes, respiratory system and skin (R36/37/38).[3][7] |
| Safety Statements | Avoid contact with skin and eyes (S24/25), Wear suitable protective clothing (S36).[3][7] |
Synthesis and Reactivity
Diethyl 3-oxopentanedioate is a key intermediate in various organic reactions. Its structure, featuring a central ketone and two flanking ester groups, allows for a wide range of chemical transformations. It is a common precursor for the synthesis of complex heterocyclic scaffolds.
A notable synthetic application is its use in multicomponent reactions, such as the Hantzsch-type synthesis of dihydropyridines, which are significant in medicinal chemistry.[15] It also undergoes cyclocondensation reactions with reagents like hydrazine (B178648) to form pyridazinone derivatives.[16]
Applications in Drug Discovery and Development
The unique chemical structure of Diethyl 3-oxopentanedioate makes it a valuable starting material for the synthesis of pharmaceutical compounds.[3][17] Its ability to participate in the construction of complex heterocyclic systems is of particular interest to drug development professionals.[4][16]
One of the critical applications is its role as a reactant in the synthesis of a pyridopyrimidine trione (B1666649) intermediate, a core scaffold for Trametinib.[17] Trametinib is a highly selective inhibitor of MEK1 and MEK2 kinases, used in cancer therapy.[17]
Role of Diethyl 3-oxopentanedioate in Trametinib Intermediate Synthesis.
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization and utilization of Diethyl 3-oxopentanedioate. Researchers should adapt these methods to their specific laboratory conditions and substrates.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of Diethyl 3-oxopentanedioate.
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of Diethyl 3-oxopentanedioate
-
Tetramethylsilane (TMS) as an internal standard
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean vial.
-
Transfer to NMR Tube: Use a Pasteur pipette to transfer the solution into a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition:
-
For ¹H NMR, acquire the free induction decay (FID) over 8-16 scans.
-
For ¹³C NMR, switch the spectrometer to the appropriate frequency and acquire the data.
-
-
Processing: Perform a Fourier transform on the FID, phase the spectrum, and reference it to the TMS peak at 0 ppm. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.[18]
-
4.1.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Sample of Diethyl 3-oxopentanedioate
-
-
Procedure (Thin Film Method):
-
Sample Preparation: Place one to two drops of the neat liquid sample onto a clean salt plate.
-
Assembly: Place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Spectrum Acquisition: Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for C=O (ketone and ester) and C-O bonds.[18]
-
Synthesis Protocol: Hantzsch-type Multicomponent Reaction
This protocol is adapted from a general method for synthesizing substituted dihydropyridines and illustrates the utility of Diethyl 3-oxopentanedioate as a key building block.[15]
-
Objective: To synthesize a substituted 5-nitro-1,4-dihydropyridine.
-
Materials:
-
2-Nitroacetophenone
-
Diethyl 3-oxopentanedioate
-
Glacial acetic acid
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask, add 2-nitroacetophenone (1.0 eq), acetaldehyde diethyl acetal (2.0 eq), Diethyl 3-oxopentanedioate (1.0 eq), and ammonium acetate (3.0 eq).[15]
-
Add glacial acetic acid as the solvent.[15]
-
Stir the reaction mixture at 60 °C for approximately 2.5 hours, monitoring progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the mixture to room temperature and pour it into water.[15]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[15]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[15]
-
Experimental workflow for the Hantzsch-type synthesis.
Safety and Handling
Proper safety precautions are crucial when handling Diethyl 3-oxopentanedioate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] In case of inadequate ventilation, use a suitable respirator.[13]
-
Handling: Use only in a well-ventilated area.[14] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[12][14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][14] It is sensitive to moisture and should be stored accordingly.[3][7][12][14] Recommended storage temperature is between 2-8°C.[3][7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]
-
Skin Contact: Wash off with soap and plenty of water.[13][19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13][14][19]
-
This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.[13][19]
References
- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 1,3-acetonedicarboxylate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 3-oxoglutarate | CAS#:105-50-0 | Chemsrc [chemsrc.com]
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- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 8. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]
- 9. Diethyl 1,3-acetonedicarboxylate, 96% 105-50-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. Diethyl 1,3-acetonedicarboxylate 96 105-50-0 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Diethyl 1,3-acetonedicarboxylate(105-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
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